4-Bromo-2-{[(4-ethoxyphenyl)imino]methyl}phenol
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Overview
Description
Preparation Methods
The synthesis of 4-Bromo-2-{[(4-ethoxyphenyl)imino]methyl}phenol typically involves the reaction of 4-bromo-2-hydroxybenzaldehyde with 4-ethoxyaniline under specific conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The mixture is refluxed for several hours, resulting in the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Bromo-2-{[(4-ethoxyphenyl)imino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
4-Bromo-2-{[(4-ethoxyphenyl)imino]methyl}phenol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor in various biochemical pathways.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Bromo-2-{[(4-ethoxyphenyl)imino]methyl}phenol involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This binding can inhibit or activate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-Bromo-2-{[(4-ethoxyphenyl)imino]methyl}phenol can be compared with similar compounds such as:
4-Bromo-2-{[(2-ethoxyphenyl)imino]methyl}phenol: This compound has a similar structure but with a different position of the ethoxy group, leading to variations in its chemical properties and reactivity.
4-Bromo-2-{[(3-hydroxyphenyl)imino]methyl}phenol: The presence of a hydroxyl group instead of an ethoxy group results in different hydrogen bonding interactions and solubility properties.
4-Bromo-2-{[(4’-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-3,3’-dimethoxy[1,1’-biphenyl]-4-yl)imino]methyl}phenol: This compound has a more complex structure with additional functional groups, leading to unique chemical and biological properties.
Properties
CAS No. |
4718-19-8 |
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Molecular Formula |
C15H14BrNO2 |
Molecular Weight |
320.18 g/mol |
IUPAC Name |
4-bromo-2-[(4-ethoxyphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C15H14BrNO2/c1-2-19-14-6-4-13(5-7-14)17-10-11-9-12(16)3-8-15(11)18/h3-10,18H,2H2,1H3 |
InChI Key |
RWTSBLZRCLRZSA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=CC2=C(C=CC(=C2)Br)O |
Origin of Product |
United States |
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